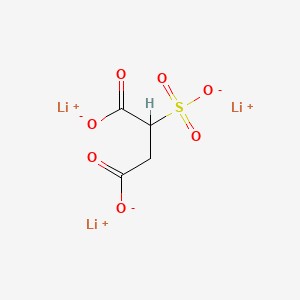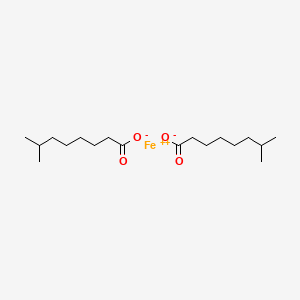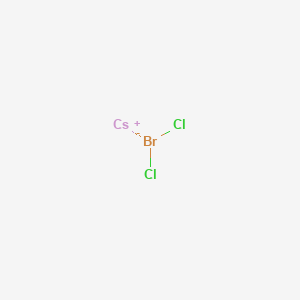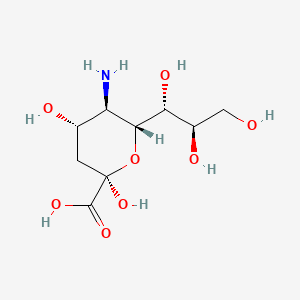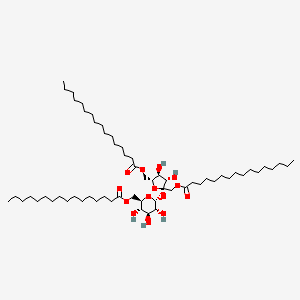
Sucrose tripalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose tripalmitate is a sucrose ester formed by the esterification of sucrose with palmitic acid. It is a non-ionic surfactant and is used in various applications due to its emulsifying properties. The compound is known for its ability to reduce interfacial tension in oil-water systems, making it valuable in the food, cosmetic, and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucrose tripalmitate can be synthesized through the transesterification reaction of sucrose with fatty acid methyl esters. The reaction typically involves the use of commercial emulsifiers as compatibility agents and is carried out at temperatures between 100 and 140°C. Potassium carbonate is often used as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves solvent-free reactive systems. Emulsifiers such as potassium palmitate or glycerol monostearate are used to improve the compatibility of reactants. The process aims to achieve high conversion rates and selectivity towards the desired ester .
Chemical Reactions Analysis
Types of Reactions: Sucrose tripalmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of sucrose and palmitic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Sucrose and palmitic acid.
Oxidation: Oxidized derivatives of palmitic acid.
Reduction: Reduced derivatives of palmitic acid.
Scientific Research Applications
Sucrose tripalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in studies related to cell membrane interactions and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and emulsifying properties.
Industry: Utilized in the production of cosmetics, food products, and pharmaceuticals for its ability to stabilize emulsions and improve texture
Mechanism of Action
The mechanism of action of sucrose tripalmitate primarily involves its surfactant properties. The compound reduces the interfacial tension between oil and water phases, allowing for the formation of stable emulsions. This is achieved through the orientation of the hydrophobic palmitate chains towards the oil phase and the hydrophilic sucrose moiety towards the water phase .
Comparison with Similar Compounds
Tripalmitin: A triglyceride formed by the esterification of glycerol with palmitic acid. .
Sucrose Monopalmitate and Dipalmitate: These compounds have one or two palmitic acid molecules esterified to sucrose, respectively.
Uniqueness: Sucrose tripalmitate is unique due to its triple esterification, which provides a balance of hydrophilic and hydrophobic properties, making it an effective emulsifier in various applications. Its ability to form stable emulsions in both oil-in-water and water-in-oil systems sets it apart from other sucrose esters and triglycerides .
Properties
CAS No. |
26836-42-0 |
|---|---|
Molecular Formula |
C60H112O14 |
Molecular Weight |
1057.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2,5-bis(hexadecanoyloxymethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C60H112O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(61)69-46-49-54(64)56(66)57(67)59(72-49)74-60(48-71-53(63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)58(68)55(65)50(73-60)47-70-52(62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-59,64-68H,4-48H2,1-3H3/t49-,50-,54-,55-,56+,57-,58+,59-,60+/m1/s1 |
InChI Key |
YAPPOWNJRFZKGC-UWVXNQQFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


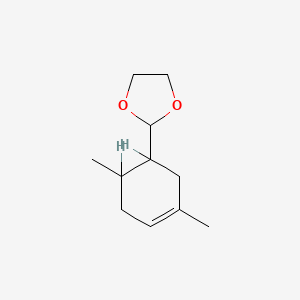
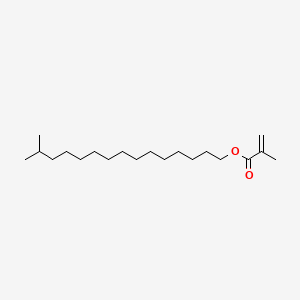
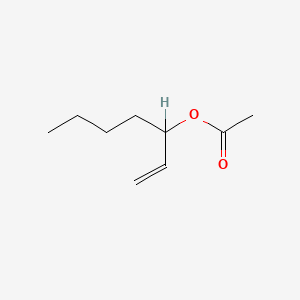

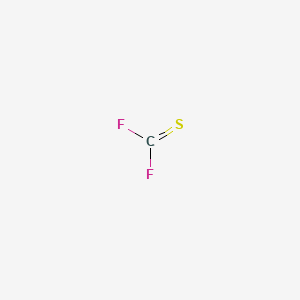
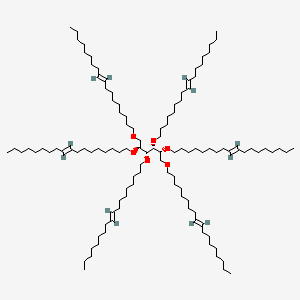
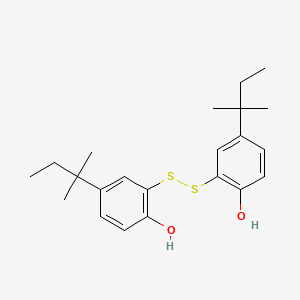
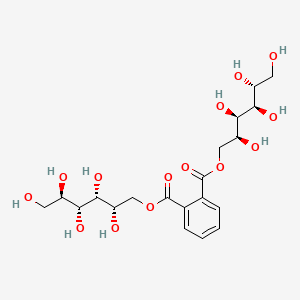
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
